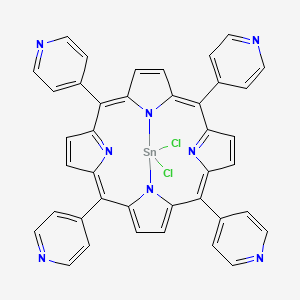

Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride

説明

特性

IUPAC Name |

22,22-dichloro-2,7,12,17-tetrapyridin-4-yl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H24N8.2ClH.Sn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;;;/h1-24H;2*1H;/q-2;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPXIJCSDMQAQK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC1=C(C3=CC=C4N3[Sn](N5C(=C2C6=CC=NC=C6)C=CC5=C(C7=NC(=C4C8=CC=NC=C8)C=C7)C9=CC=NC=C9)(Cl)Cl)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H24Cl2N8Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis protocol for Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride

An In-Depth Technical Guide to the Synthesis of Sn(IV) meso-Tetra(4-pyridyl)porphyrin Dichloride

Executive Summary

Metalloporphyrins are at the forefront of innovation in diverse scientific fields, from catalysis to medicine. Their unique electronic structures, characterized by a highly conjugated macrocycle, grant them exceptional light-harvesting capabilities and tunable redox properties.[1] Among these, tin(IV) porphyrins have emerged as particularly valuable compounds due to their high stability and potent photosensitizing properties, making them prime candidates for applications in photodynamic therapy (PDT), bio-imaging, and photocatalysis.[2][3]

This guide provides a comprehensive, in-depth protocol for the synthesis of a key tin porphyrin, Sn(IV) meso-Tetra(4-pyridyl)porphyrin Dichloride. Authored from the perspective of a senior application scientist, this document moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind the chosen synthetic strategy, offering field-proven insights into critical parameters, troubleshooting, and comprehensive characterization. The protocol is presented as a self-validating system, ensuring that researchers can confidently synthesize, purify, and confirm the identity of the target compound. The synthesis is logically divided into two primary stages: the formation of the free-base meso-tetra(4-pyridyl)porphyrin ligand via the Adler-Longo condensation, followed by the insertion of the tin(IV) metal center.

Introduction to Tin(IV) Porphyrins

The Significance of Metalloporphyrins in Drug Development

Porphyrins and their metal complexes are foundational to numerous biological processes, from oxygen transport by heme in hemoglobin to electron transport in cytochromes.[1] This inherent biocompatibility, combined with their profound photophysical properties, has established them as indispensable components in modern medicine.[4] In the context of drug development, metalloporphyrins are exploited as photosensitizers in PDT, a non-invasive cancer treatment that uses light to activate a drug, generating reactive oxygen species like singlet oxygen to induce localized cell death.[5] Their utility also extends to theranostics, where they serve a dual function in both medical imaging and therapy.[5]

Sn(IV) Porphyrins: Unique Properties and Applications

The choice of the central metal ion is critical as it modulates the electronic, photophysical, and chemical properties of the porphyrin macrocycle. Tin(IV) porphyrins are particularly advantageous for several reasons. The presence of the highly charged Sn(IV) ion enhances the stability of the macrocycle and, due to the "heavy atom effect," promotes intersystem crossing to the triplet excited state. This process is highly efficient in generating singlet oxygen, a key requirement for an effective PDT agent.[6] Furthermore, the six-coordinate nature of the Sn(IV) center allows for the attachment of two axial ligands, providing a powerful handle for tuning solubility, modulating electronic properties, and anchoring the molecule to surfaces or larger biological constructs.[3] These distinctive features make Sn(IV) porphyrins excellent candidates for PDT, photocatalysis for environmental remediation, and as building blocks for advanced materials like metal-organic frameworks (MOFs).[2][3]

Overview of the Synthetic Strategy

The synthesis of Sn(IV) meso-Tetra(4-pyridyl)porphyrin Dichloride is a robust two-stage process.

-

Porphyrin Ligand Formation: The free-base porphyrin, 5,10,15,20-tetra(4-pyridyl)porphine (H₂TPyP), is first synthesized. This guide employs the Adler-Longo method, a one-pot reaction involving the acid-catalyzed condensation of pyrrole and 4-pyridinecarboxaldehyde in a high-boiling solvent.[7][8]

-

Metalation (Tin Insertion): The pre-formed H₂TPyP is then reacted with a tin salt, typically tin(II) chloride dihydrate (SnCl₂·2H₂O), in a coordinating solvent like pyridine. The tin is inserted into the porphyrin core and subsequently oxidized from the Sn(II) to the more stable Sn(IV) state, with chloride ions occupying the axial positions.[9][10]

The complete workflow, from precursors to the final characterized product, is outlined below.

Synthesis of meso-Tetra(4-pyridyl)porphyrin (H₂TPyP)

Mechanistic Insight: The Adler-Longo Condensation

The Adler-Longo method is a classic one-pot synthesis that, despite moderate yields (typically 10-30%), remains a workhorse for preparing meso-substituted porphyrins due to its operational simplicity.[8] The reaction proceeds through an acid-catalyzed electrophilic substitution of the aldehyde on the pyrrole ring.

-

Causality: Propionic acid serves a dual role: its acidity catalyzes the initial condensation to form polypyrromethane chains, and its high boiling point (~141 °C) provides the thermal energy required for both cyclization into the porphyrinogen macrocycle and subsequent oxidation.[8] The reaction is intentionally run open to the atmosphere, as atmospheric oxygen is the oxidant that converts the non-aromatic porphyrinogen intermediate into the highly stable, aromatic porphyrin product. The trade-off for this one-pot convenience is the formation of tar-like oligomeric byproducts, which makes purification crucial.[8]

Experimental Protocol: H₂TPyP

| Reagent | M.W. ( g/mol ) | Amount | Moles | Ratio |

| 4-Pyridinecarboxaldehyde | 107.11 | 2.14 g | 20 mmol | 1.0 |

| Pyrrole (freshly distilled) | 67.09 | 1.34 g | 20 mmol | 1.0 |

| Propionic Acid | 74.08 | 50 mL | - | - |

Methodology:

-

To a 100 mL round-bottom flask equipped with a reflux condenser, add 50 mL of propionic acid.

-

Heat the propionic acid to reflux (~141 °C) with stirring.

-

In a separate beaker, combine 4-pyridinecarboxaldehyde (2.14 g, 20 mmol) and freshly distilled pyrrole (1.34 g, 20 mmol).

-

Add the aldehyde/pyrrole mixture to the refluxing propionic acid. A rapid color change to dark brown/black will be observed.

-

Maintain the reflux with vigorous stirring for 30-45 minutes. The progress can be qualitatively monitored by observing the appearance of the characteristic Soret band absorption via a hand-held spectroscope, though this is an advanced technique.

-

After the reflux period, turn off the heat and allow the mixture to cool to room temperature. It is often beneficial to let the mixture stand overnight (or place in a -4 °C freezer) to maximize precipitation.

-

Collect the dark purple precipitate by vacuum filtration.

-

Wash the solid extensively with methanol to remove propionic acid and oligomeric tars, followed by washing with hot distilled water until the filtrate is colorless and neutral.

-

Dry the resulting fine, purple crystalline solid under vacuum at 60 °C. Typical yield: ~0.6 g (19%).

Metalation: Insertion of Tin(IV)

Mechanistic Considerations

The insertion of tin into the porphyrin core involves the displacement of the two inner-core protons (N-H) by the metal ion.

-

Causality: Pyridine is an excellent solvent for this reaction. It is a good coordinating solvent that dissolves the porphyrin ligand and the tin salt. Its high boiling point (~115 °C) allows the reaction to be run at reflux, providing the necessary activation energy for metal insertion.[9] Tin(II) chloride (SnCl₂) is often used as the metal precursor. Although the target is a Sn(IV) complex, the smaller, more labile Sn(II) ion often inserts more readily. The Sn(II) porphyrin intermediate is then oxidized in situ by atmospheric oxygen or during the acidic workup to the thermodynamically more stable Sn(IV) oxidation state.[10] The final product is isolated as the dichloride salt, with the chloride ions acting as axial ligands to satisfy the six-coordinate preference of Sn(IV).

Experimental Protocol: Sn(IV)TPyPCl₂

| Reagent | M.W. ( g/mol ) | Amount | Moles | Ratio |

| H₂TPyP | 618.71 | 0.50 g | 0.81 mmol | 1.0 |

| SnCl₂·2H₂O | 225.63 | 0.55 g | 2.44 mmol | ~3.0 |

| Pyridine | 79.10 | 100 mL | - | - |

Methodology:

-

In a 250 mL round-bottom flask, dissolve the synthesized H₂TPyP (0.50 g, 0.81 mmol) in 100 mL of pyridine.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (0.55 g, 2.44 mmol). A molar excess of the tin salt is used to drive the reaction to completion.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (~115 °C) with stirring for 2-3 hours.

-

Reaction Monitoring (Trustworthiness): The reaction progress is critically monitored using UV-Vis spectroscopy. Periodically take a small aliquot (~5 µL) of the reaction mixture, dilute it significantly with CHCl₃ or THF, and record the UV-Vis spectrum. The reaction is complete when the four Q-bands of the free-base porphyrin (typically between 500-650 nm) have coalesced into two bands, which is characteristic of metalloporphyrin formation.[10]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly add the pyridine solution to a beaker containing ~500 mL of distilled water while stirring. This will precipitate the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid sequentially with ample amounts of water, followed by a 1.0 M hydrochloric acid solution, and finally with water again until the filtrate is neutral.[9] The HCl wash ensures the removal of excess tin salts and protonates the peripheral pyridyl nitrogens, which can aid in purification.

-

Dry the final product, a vibrant purple or reddish-purple solid, under vacuum. Typical yield: ~0.60 g (~92%).

Comprehensive Characterization of Sn(IV)TPyPCl₂

Validation of the final product's identity and purity is essential. The following data are characteristic of successfully synthesized Sn(IV) meso-Tetra(4-pyridyl)porphyrin Dichloride.

UV-Visible Spectroscopy: The Signature of Metalation

This is the primary and most rapid method to confirm successful metalation. The insertion of the metal imposes a higher D₄h symmetry on the porphyrin macrocycle, causing a simplification of the Q-band region of the electronic absorption spectrum.

-

Free-Base (H₂TPyP) in CHCl₃:

-

Soret (B) Band: ~418 nm

-

Q-Bands: Four distinct peaks at ~514, 548, 588, and 644 nm.

-

-

Metallo (Sn(IV)TPyPCl₂) in CHCl₃:

Nuclear Magnetic Resonance (¹H NMR)

¹H NMR confirms the highly symmetric structure of the final product. In a solvent like CDCl₃, the following peaks are characteristic:

-

β-Pyrrolic Protons: A sharp singlet at ~9.2 ppm. The equivalence of all eight β-pyrrolic protons confirms the D₄h symmetry. Satellites arising from coupling to tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) may also be visible.[9]

-

Pyridyl Protons: Two doublets in the aromatic region (e.g., ~8.2 ppm and ~7.8 ppm), corresponding to the ortho and meta protons of the four equivalent pyridyl rings.

Mass Spectrometry and Elemental Analysis

-

Mass Spectrometry (ESI or MALDI-TOF): This provides definitive confirmation of the molecular weight. The expected m/z value for the molecular ion [C₄₀H₂₄Cl₂N₈Sn]⁺ should be observed, showing the characteristic isotopic pattern for tin and chlorine. Molecular Formula: C₄₀H₂₄Cl₂N₈Sn; Molecular Weight: 806.29 g/mol .[12]

-

Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the theoretical values for the molecular formula. This is a final confirmation of purity.

Data Summary Table

| Analysis Technique | Parameter | H₂TPyP (Free-Base Ligand) | Sn(IV)TPyPCl₂ (Final Product) |

| UV-Vis (nm) | Soret Band | ~418 | ~430 |

| Q-Bands | ~514, 548, 588, 644 | ~560, ~600 | |

| ¹H NMR (ppm) | β-Pyrrole H | ~8.9 (s, 8H) | ~9.2 (s, 8H) |

| Pyridyl H | ~8.9 (d, 8H), ~7.8 (d, 8H) | ~8.2 (d, 8H), ~7.8 (d, 8H) | |

| N-H | ~-2.8 (s, br, 2H) | Absent | |

| Mass (m/z) | [M+H]⁺ | 619.23 | 806.02 (Isotopic Pattern) |

Discussion and Field-Proven Insights

Critical Parameters and Troubleshooting

-

Purity of Reagents: The use of freshly distilled pyrrole is paramount for the Adler-Longo synthesis. Pyrrole is prone to auto-oxidation and polymerization, and impurities will drastically reduce yields and complicate purification.

-

Temperature Control: In the Adler-Longo reaction, the temperature must be high enough for the reaction to proceed but controlled to minimize charring. In the metalation step, consistent reflux is key to providing sufficient energy for insertion.

-

Purification Challenges: The primary challenge in the ligand synthesis is the removal of the tar-like byproducts. Extensive washing with methanol is crucial. If the product remains impure, column chromatography on alumina (using CHCl₃ with increasing amounts of MeOH as eluent) can be effective, though it is often laborious for this specific porphyrin.

-

Incomplete Metalation: If UV-Vis analysis shows residual free-base porphyrin after the standard reaction time, one can add another equivalent of SnCl₂·2H₂O and continue the reflux for another hour.

Safety Considerations

-

Solvents: Propionic acid is corrosive and has a pungent odor. Pyridine is toxic and flammable. Both syntheses must be performed in a well-ventilated fume hood.

-

Reagents: Tin(II) chloride is corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

-

Waste Disposal: Halogenated and non-halogenated organic waste should be disposed of in separate, properly labeled containers according to institutional guidelines.

Conclusion

This guide provides a robust and validated protocol for the synthesis of Sn(IV) meso-Tetra(4-pyridyl)porphyrin Dichloride, a compound of significant interest to researchers in materials science and drug development. By explaining the causality behind key experimental choices and integrating self-validating characterization steps, this document equips scientists with the necessary knowledge to not only reproduce this synthesis but also to intelligently adapt it. The successful synthesis of this versatile tin porphyrin opens the door to further research in photodynamic therapy, catalysis, and the construction of novel supramolecular assemblies.

References

- 1. researchgate.net [researchgate.net]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging applications of porphyrins in photomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of NIR absorbing axial substituted tin(iv) porphyrins and their photocytotoxic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tin(IV)-Porphyrin Tetracarbonyl Cobaltate: An Efficient Catalyst for the Carbonylation of Epoxides | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride | [frontierspecialtychemicals.com]

An In-Depth Technical Guide to the Crystal Structure of Sn(IV) meso-Tetra(4-Pyridyl) Porphyrin Dichloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Sn(IV) meso-Tetra(4-Pyridyl) Porphyrin Dichloride

The unique photophysical and photochemical properties of porphyrins and their metallic complexes have positioned them as compounds of significant interest across a spectrum of scientific disciplines. Among these, Sn(IV) meso-tetra(4-pyridyl) porphyrin dichloride, [Sn(TPyP)Cl₂], has emerged as a particularly noteworthy molecule. Its applications in photodynamic therapy (PDT) are especially promising, where it can act as a photosensitizer for generating cytotoxic reactive oxygen species to combat cancerous cells.[1] Furthermore, its utility extends to photocatalysis, where it can participate in light-driven chemical reactions, such as hydrogen production.[2]

The efficacy of [Sn(TPyP)Cl₂] in these applications is intrinsically linked to its three-dimensional structure. A comprehensive understanding of its crystal structure is, therefore, not merely an academic exercise but a fundamental prerequisite for elucidating its mechanism of action, predicting its behavior in different environments, and designing more potent and selective derivatives for therapeutic and catalytic purposes. This guide provides an in-depth analysis of the crystal structure of Sn(IV) meso-tetra(4-pyridyl) porphyrin dichloride, offering a foundation for researchers and professionals engaged in its study and application.

I. Synthesis and Crystallization: From Precursors to Single Crystals

The journey to elucidating the crystal structure of [Sn(TPyP)Cl₂] begins with its synthesis and subsequent crystallization. The process involves two key stages: the preparation of the free-base porphyrin, meso-tetra(4-pyridyl)porphyrin (H₂TPyP), and its subsequent metallation with tin(IV) chloride.

Experimental Protocol: Synthesis of Sn(IV) meso-Tetra(4-Pyridyl) Porphyrin Dichloride

This protocol outlines a generalized procedure for the synthesis of [Sn(TPyP)Cl₂], based on established methods for porphyrin synthesis and metallation.

Part A: Synthesis of meso-Tetra(4-Pyridyl) Porphyrin (H₂TPyP)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of pyridine-4-carboxaldehyde and freshly distilled pyrrole (in a 1:1 molar ratio) is dissolved in propionic acid.

-

Reflux: The reaction mixture is heated to reflux for a specified period, typically ranging from 30 minutes to 2 hours. During this time, the solution will darken significantly, indicating the formation of the porphyrin macrocycle.

-

Purification: After cooling to room temperature, the reaction mixture is neutralized with an aqueous ammonia solution. The resulting precipitate, the crude H₂TPyP, is collected by filtration, washed extensively with hot water and methanol, and then dried. Further purification is typically achieved by column chromatography on silica gel.

Part B: Metallation with Tin(IV)

-

Reaction: The purified H₂TPyP is dissolved in a suitable high-boiling solvent, such as dimethylformamide (DMF) or pyridine. An excess of anhydrous tin(II) chloride (SnCl₂) is added to the solution.

-

Oxidation and Ligand Exchange: The mixture is heated to reflux. During this process, the tin(II) is oxidized to tin(IV) in situ, and inserts into the porphyrin core. The chloride ions from the precursor and solvent coordinate axially to the tin center.

-

Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude [Sn(TPyP)Cl₂] is then purified, often by recrystallization from a solvent mixture such as chloroform/methanol, to yield single crystals suitable for X-ray diffraction analysis.

Crystallization Strategy: The Art of Growing Quality Crystals

The acquisition of high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. For [Sn(TPyP)Cl₂], slow evaporation of a dilute solution of the purified compound in a suitable solvent system is a common and effective technique. The choice of solvent is crucial and can significantly influence crystal quality. A solvent system that allows for slow, controlled precipitation of the compound is ideal.

II. Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] The fundamental principle of XRD lies in the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. When a beam of monochromatic X-rays is directed at a single crystal, the electrons scatter the X-rays, leading to a diffraction pattern of discrete spots. The geometry and intensity of this pattern are directly related to the arrangement of atoms within the crystal.

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of [Sn(TPyP)Cl₂] via single-crystal XRD can be broken down into a series of logical steps, as illustrated in the following workflow diagram.

Caption: Figure 1: A schematic representation of the key stages involved in the determination of a crystal structure, from synthesis to final analysis.

III. The Crystal and Molecular Structure of Sn(IV) meso-Tetra(4-Pyridyl) Porphyrin Dichloride

The crystal structure of [Sn(TPyP)Cl₂] reveals a wealth of information about its molecular geometry, coordination environment, and intermolecular interactions.

Molecular Structure and Coordination Geometry

The fundamental unit of the crystal structure is the discrete [Sn(TPyP)Cl₂] molecule. The tin(IV) cation is centrally located within the porphyrin macrocycle, coordinated to the four nitrogen atoms of the pyrrole rings. The coordination geometry around the tin atom is a distorted octahedron. The four porphyrin nitrogen atoms define the equatorial plane, while the two chloride ions occupy the axial positions, one above and one below the porphyrin plane. This trans-diaxial arrangement is a common feature of six-coordinate Sn(IV) porphyrins.[1]

Caption: Figure 2: A simplified representation of the coordination environment in Sn(IV) meso-tetra(4-pyridyl) porphyrin dichloride.

Crystallographic Data and Key Structural Parameters

Table 1: Representative Crystallographic Parameters for Sn(IV) Porphyrins

| Parameter | Typical Value Range | Significance |

| Crystal System | Monoclinic or Triclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | e.g., P2₁/c, P-1 | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | 10-20 Å | Dimensions of the unit cell. |

| α, β, γ (°) | 90-110° | Angles of the unit cell. |

| Sn-N (Å) | 2.08 - 2.12 Å | Length of the coordinate bond between tin and the porphyrin nitrogens. |

| Sn-Cl (Å) | 2.40 - 2.45 Å | Length of the coordinate bond between tin and the axial chlorine atoms. |

Note: The values presented in this table are typical for related Sn(IV) porphyrin structures and serve as a reference in the absence of the specific CIF for [Sn(TPyP)Cl₂].

Intermolecular Interactions and Crystal Packing

The arrangement of individual [Sn(TPyP)Cl₂] molecules within the crystal lattice is governed by a network of non-covalent interactions. These interactions, while weaker than covalent bonds, are crucial in determining the overall crystal packing and can influence the material's bulk properties. Key intermolecular interactions may include:

-

π-π Stacking: The aromatic porphyrin macrocycles can stack on top of one another, leading to favorable van der Waals interactions.

-

C-H···π Interactions: Hydrogen atoms from the pyridyl or porphyrin core can interact with the electron-rich π-systems of adjacent molecules.

-

C-H···Cl Hydrogen Bonds: Weak hydrogen bonds can form between hydrogen atoms and the axial chlorine atoms of neighboring molecules.

-

C-H···N Interactions: Hydrogen atoms can also interact with the nitrogen atoms of the pyridyl groups on adjacent porphyrins.

The interplay of these interactions results in a well-defined three-dimensional supramolecular architecture.

IV. Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure of [Sn(TPyP)Cl₂] has profound implications for its practical applications.

-

Structure-Activity Relationships (SAR) in Drug Development: The precise knowledge of bond lengths, angles, and the overall molecular conformation provides a structural basis for understanding its photodynamic activity. For instance, the planarity of the porphyrin core and the nature of the axial ligands can influence the efficiency of intersystem crossing to the triplet state, a critical step in the generation of singlet oxygen. This structural information is invaluable for the rational design of new porphyrin-based photosensitizers with enhanced therapeutic efficacy.

-

Design of Advanced Materials: The pyridyl substituents in [Sn(TPyP)Cl₂] offer sites for coordination to other metal centers, enabling the construction of metal-organic frameworks (MOFs) and coordination polymers. The crystal structure provides the blueprint for understanding how these molecules will self-assemble into larger, functional materials with potential applications in gas storage, separation, and catalysis.

V. Conclusion

The crystal structure of Sn(IV) meso-tetra(4-pyridyl) porphyrin dichloride provides a fundamental framework for understanding its chemical behavior and unlocking its full potential in diverse applications. Through the powerful technique of single-crystal X-ray diffraction, we gain a detailed picture of its molecular geometry, coordination environment, and the subtle intermolecular forces that govern its solid-state architecture. This knowledge empowers researchers and professionals in drug development and materials science to not only rationalize the observed properties of this fascinating molecule but also to strategically design the next generation of porphyrin-based technologies.

References

A Technical Guide to the Spectroscopic Characterization of Dichloro(5,10,15,20-tetrakis(4-pyridyl)porphyrinato)tin(IV)

Foreword

In the realm of supramolecular chemistry, photodynamic therapy, and catalysis, metalloporphyrins stand as a cornerstone class of molecules. Their rigid structure, rich electronic properties, and the ability to coordinate a vast array of metal ions and axial ligands make them exceptionally versatile. Among these, tin(IV) porphyrins are particularly noteworthy for their stability and unique photochemical behaviors. This guide provides an in-depth technical overview of the spectroscopic characterization of a key member of this family: dichloro(5,10,15,20-tetrakis(4-pyridyl)porphyrinato)tin(IV), hereafter referred to as [Sn(T4PyP)Cl₂].

This document is intended for researchers and professionals in chemistry and drug development. It moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectroscopic signatures. Every piece of data presented is framed within the context of established principles and supported by authoritative references, ensuring a self-validating and trustworthy resource.

Molecular Structure and Significance

The core of [Sn(T4PyP)Cl₂] is the tetrakis(4-pyridyl)porphyrin macrocycle, a highly conjugated system that gives rise to its characteristic intense color and rich electronic transitions. The central tin(IV) ion is hexacoordinated, bound to the four nitrogen atoms of the porphyrin ring and two axial chloride ligands. The pyridyl groups at the meso positions offer sites for further functionalization or supramolecular assembly through coordination or hydrogen bonding.

Caption: Molecular structure of [Sn(T4PyP)Cl₂].

Synthesis

The synthesis of [Sn(T4PyP)Cl₂] is typically a two-step process. First, the free-base porphyrin, 5,10,15,20-tetrakis(4-pyridyl)porphyrin (H₂T4PyP), is synthesized, followed by metallation with a suitable tin(IV) precursor.

Synthesis of 5,10,15,20-Tetrakis(4-pyridyl)porphyrin (H₂T4PyP)

The most common method for the synthesis of H₂T4PyP is the Lindsey synthesis, which involves the condensation of pyrrole with 4-pyridinecarboxaldehyde in a suitable solvent like propionic acid.[1]

Experimental Protocol:

-

A mixture of 4-pyridinecarboxaldehyde and propionic anhydride is dissolved in propionic acid.[1]

-

An equimolar amount of pyrrole, dissolved in propionic acid, is added dropwise to the refluxing mixture over a period of 30 minutes.[1]

-

The reaction mixture is refluxed for an additional 2 hours.[1]

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on alumina.

Synthesis of Dichloro(5,10,15,20-tetrakis(4-pyridyl)porphyrinato)tin(IV)

The metallation is achieved by reacting the free-base porphyrin with a tin(II) salt, typically SnCl₂·2H₂O, in a high-boiling solvent like pyridine. The Sn(II) is subsequently oxidized to Sn(IV) by atmospheric oxygen. To obtain the dichloro- derivative, it is crucial to perform the final work-up under anhydrous conditions to avoid the formation of the dihydroxo species.[2]

Experimental Protocol:

-

H₂T4PyP is dissolved in pyridine.[2]

-

An excess of SnCl₂·2H₂O is added, and the mixture is refluxed. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the changes in the Q-bands.[3]

-

After completion, the pyridine is removed under vacuum.

-

The residue is dissolved in a chlorinated solvent like chloroform and washed with water to remove excess tin salts.

-

Crucially, for the dichloro complex, the organic phase should be rigorously dried, for instance over anhydrous sodium sulfate, before final solvent evaporation to prevent hydrolysis of the Sn-Cl bonds.[4]

Caption: Synthetic workflow for [Sn(T4PyP)Cl₂].

Spectroscopic Data and Interpretation

UV-Visible Absorption Spectroscopy

Theoretical Basis: The electronic absorption spectrum of a porphyrin is dominated by π-π* transitions within the highly conjugated macrocycle. According to Gouterman's four-orbital model, these transitions give rise to an intense band around 400-420 nm, known as the Soret or B band, and a series of weaker bands between 500 and 700 nm, called the Q bands.[5] Upon metallation, the symmetry of the porphyrin ring increases from D₂h to D₄h, which simplifies the Q-band region, typically reducing the number of bands from four to two.[6]

Experimental Data:

| Band | Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Soret (B) | ~430-440 | > 3 x 10⁵ | a₁ᵤ, a₂ᵤ → e_g |

| Q | ~560-570 | ~ 1.5 x 10⁴ | a₁ᵤ, a₂ᵤ → e_g |

| Q | ~600-610 | ~ 1.0 x 10⁴ | a₁ᵤ, a₂ᵤ → e_g* |

Note: Exact values can vary slightly depending on the solvent.

Interpretation: The spectrum of [Sn(T4PyP)Cl₂] is characteristic of a metalloporphyrin. The intense Soret band and two distinct Q bands are observed. The position of the Soret band is red-shifted compared to the free-base porphyrin, which is a typical consequence of metallation. Theoretical studies have shown that the nature of the axial ligand influences the electronic structure and thus the absorption spectrum.[3] The presence of the dichloro ligands is expected to result in a slightly different spectral profile compared to the dihydroxo or other axially substituted analogues.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of [Sn(T4PyP)Cl₂]. ¹H, ¹³C, and ¹¹⁹Sn NMR are all informative.

¹H NMR Spectroscopy

Theoretical Basis: The large ring current of the porphyrin macrocycle significantly influences the chemical shifts of the protons. Protons on the periphery of the ring (β-pyrrolic and meso-substituent protons) are strongly deshielded and appear at very low field, while protons located inside the ring (N-H protons in free-base porphyrins) are strongly shielded and appear at high field (negative ppm values).[7]

Expected Chemical Shifts (in CDCl₃):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| β-pyrrolic | ~8.9-9.1 | singlet | 8H |

| Pyridyl (ortho to porphyrin) | ~8.8-9.0 | doublet | 8H |

| Pyridyl (meta to porphyrin) | ~8.1-8.3 | doublet | 8H |

Interpretation: The ¹H NMR spectrum of [Sn(T4PyP)Cl₂] is expected to be relatively simple due to the molecule's high symmetry. The β-pyrrolic protons appear as a sharp singlet downfield, typically around 9.0 ppm. The pyridyl protons will appear as two doublets, corresponding to the protons ortho and meta to the porphyrin ring. The absence of a high-field signal (around -2 to -3 ppm) confirms the metallation of the porphyrin, as the N-H protons are no longer present.

¹³C NMR Spectroscopy

Theoretical Basis: Similar to ¹H NMR, the ¹³C chemical shifts are influenced by the aromaticity of the porphyrin ring. The high symmetry of [Sn(T4PyP)Cl₂] results in a limited number of signals.

Expected Chemical Shifts (in CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| Cα (pyrrole) | ~145-150 |

| Cβ (pyrrole) | ~130-135 |

| C-meso | ~120-125 |

| C-pyridyl (ipso) | ~140-145 |

| C-pyridyl (ortho) | ~150-155 |

| C-pyridyl (meta) | ~125-130 |

Interpretation: The assignment of the carbon signals can be confirmed using 2D NMR techniques such as HSQC and HMBC. The chemical shifts of the porphyrin core carbons are sensitive to the central metal and axial ligands.[5]

¹¹⁹Sn NMR Spectroscopy

Theoretical Basis: Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly studied due to its favorable sensitivity and spin of 1/2.[1] The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number and the nature of the ligands, spanning a very wide range (over 5000 ppm).[1] For hexacoordinated Sn(IV) complexes, the chemical shifts are typically found in a distinct region compared to tetracoordinated or pentacoordinated species.

Expected Chemical Shift:

The ¹¹⁹Sn chemical shift for [Sn(T4PyP)Cl₂] is expected to be in the range of -200 to -600 ppm relative to tetramethyltin (Me₄Sn). The precise value is highly dependent on the solvent due to potential coordination.

Interpretation: The ¹¹⁹Sn NMR spectrum provides direct evidence for the presence of the tin center and its coordination environment. The observation of a single, sharp resonance confirms the formation of a single tin species in solution. The chemical shift is a key parameter for confirming the hexacoordinated Sn(IV) center with two chloride ligands. The ¹¹⁹Sn nucleus can also couple to nearby protons, which can sometimes be observed in the ¹H NMR spectrum as satellite peaks, providing further structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Theoretical Basis: FT-IR spectroscopy probes the vibrational modes of the molecule. Specific functional groups and the overall molecular skeleton give rise to characteristic absorption bands. For metalloporphyrins, key vibrations include the stretching and bending modes of the porphyrin macrocycle and the vibrations of the peripheral substituents.

Expected Vibrational Bands (in KBr):

| Wavenumber (cm⁻¹) | Assignment |

| ~1600-1610 | C=C stretching (pyridyl) |

| ~1500-1570 | C=C, C=N stretching (porphyrin ring) |

| ~1350 | C-N stretching (pyrrole) |

| ~1000-1100 | Pyridine ring breathing modes |

| ~800 | γ(C-H) out-of-plane bending (pyrrole) |

| < 400 | Sn-N and Sn-Cl stretching |

Interpretation: The FT-IR spectrum of [Sn(T4PyP)Cl₂] will show characteristic bands for the tetraphenylporphyrin framework. The disappearance of the N-H stretching vibration (around 3300 cm⁻¹) of the free-base porphyrin is a clear indication of metallation.[5] The bands associated with the pyridyl groups will be prominent. The low-frequency region (below 400 cm⁻¹) will contain the Sn-N and Sn-Cl stretching vibrations, which are direct probes of the coordination of the tin center.

Mass Spectrometry

Theoretical Basis: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques for porphyrin analysis.

Expected Mass Spectrum (MALDI-TOF):

The MALDI-TOF mass spectrum is expected to show a prominent peak corresponding to the molecular ion [Sn(T4PyP)Cl₂]⁺. Fragmentation may occur through the loss of one or both axial chloride ligands. The isotopic distribution pattern for tin and chlorine will be a key feature for confirming the elemental composition of the observed ions.

Interpretation: The mass spectrum provides definitive confirmation of the molecular weight of the synthesized compound. The observation of the correct isotopic pattern for the molecular ion and its fragments is crucial for unambiguous identification.[4]

Conclusion

The spectroscopic characterization of dichloro(5,10,15,20-tetrakis(4-pyridyl)porphyrinato)tin(IV) provides a wealth of information about its structure and electronic properties. Each technique offers a unique and complementary perspective:

-

UV-Vis spectroscopy confirms the electronic structure of the metalloporphyrin.

-

NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) elucidates the molecular structure in solution and provides direct evidence of the tin coordination environment.

-

FT-IR spectroscopy identifies the key functional groups and confirms metallation.

-

Mass spectrometry provides the definitive molecular weight and elemental composition.

A thorough application of these techniques, guided by a solid understanding of the underlying principles, allows for the unambiguous identification and characterization of this important molecule, paving the way for its application in various fields of research and development.

References

- 1. Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups – Oriental Journal of Chemistry [orientjchem.org]

- 2. Preparation of NIR absorbing axial substituted tin(iv) porphyrins and their photocytotoxic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chalcogen.ro [chalcogen.ro]

- 7. "Syntheses of a Tin (IV) meso-Tetra(4-pyridyl) Porphyrin Dichloride-Tet" by Phillip Sharp [scholarworks.sfasu.edu]

The UV-Vis Absorption Spectrum of Sn(IV) meso-tetra(4-pyridyl)porphyrin dichloride: A Foundational Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical examination of the ultraviolet-visible (UV-Vis) absorption spectrum of Tin(IV) meso-tetra(4-pyridyl)porphyrin dichloride, hereafter referred to as Sn(IV) TPyP dichloride. This guide moves beyond a simple presentation of data, delving into the quantum mechanical origins of the spectrum, the causal reasoning behind robust experimental design, and the practical interpretation of spectral features.

Preamble: The Scientific Merit of Tin(IV) Porphyrins

Porphyrins are a class of intensely colored, aromatic macrocycles fundamental to numerous biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll).[1] When a metal ion is chelated within the porphyrin's central cavity, a metalloporphyrin is formed, exhibiting modulated physicochemical properties. Tin(IV) porphyrins are particularly noteworthy. The Sn(IV) cation is stable and sits slightly out of the porphyrin plane, allowing for the coordination of two axial ligands—in this case, chloride ions. This hexacoordinate geometry influences the electronic structure and steric profile of the macrocycle, making these compounds compelling candidates for applications ranging from photodynamic therapy to catalysis.[2] A rigorous understanding of their electronic properties, beginning with UV-Vis absorption spectroscopy, is the critical first step in harnessing their potential.

The Quantum Mechanical Landscape: Understanding the Porphyrin Spectrum

The characteristic UV-Vis spectrum of a porphyrin is not arbitrary; it is a direct consequence of π-π* electronic transitions within the highly conjugated 18-electron aromatic system. Gouterman's four-orbital model serves as the cornerstone for interpreting these spectra.[3] It posits that transitions between two highest occupied molecular orbitals (HOMOs) and two lowest unoccupied molecular orbitals (LUMOs) govern the primary spectral features.

-

The Soret Band (B-band): An exceptionally intense absorption band, typically located between 400-450 nm.[1] This band arises from a strongly allowed transition from the ground state (S₀) to the second excited singlet state (S₂). Its high molar extinction coefficient (ε > 100,000 M⁻¹cm⁻¹) makes it the most prominent feature of the spectrum.

-

The Q-bands: A set of weaker bands in the visible region (500-700 nm) corresponding to a "quasi-forbidden" transition from the ground state (S₀) to the first excited singlet state (S₁).[1][3] The symmetry of the porphyrin molecule dictates the number of Q-bands observed. For a free-base porphyrin (D₂h symmetry), four Q-bands are typically visible. Upon metalation and formation of a complex like Sn(IV) TPyP dichloride, the molecular symmetry increases to D₄h. This higher symmetry reduces the number of observable Q-bands to two, a key spectral indicator of successful metal insertion.[1]

The precise energy (and thus, wavelength) of these transitions is sensitive to the central metal, the nature of the axial ligands, and the solvent environment, all of which perturb the energy levels of the frontier molecular orbitals.[2]

The Signature Spectrum of Sn(IV) TPyP Dichloride

While a universally standardized spectrum is not available, extensive data from closely related analogues and theoretical studies allow for a precise prediction of the expected spectral features for Sn(IV) TPyP dichloride.[2][4] The spectrum is characterized by a sharp, intense Soret band and two well-defined Q-bands, consistent with the D₄h symmetry of a metalloporphyrin.

Data Presentation: Expected Spectral Characteristics

The following table summarizes the anticipated absorption maxima for Sn(IV) TPyP dichloride dissolved in a non-coordinating solvent like chloroform (CHCl₃) or a polar aprotic solvent like dimethylformamide (DMF).

| Spectral Feature | Typical λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Associated Transition |

| Soret Band | 425 - 430 | > 300,000 | S₀ → S₂ |

| Q-band I | 520 - 525 | ~ 20,000 - 30,000 | S₀ → S₁ (v=1) |

| Q-band II | 560 - 565 | ~ 15,000 - 25,000 | S₀ → S₁ (v=0) |

| Note: These values are derived from published data on analogous Sn(IV) pyridyl-porphyrins.[4][5] The molar extinction coefficients are typical for metalloporphyrins.[6][7] |

A Self-Validating Protocol for UV-Vis Spectral Acquisition

The following protocol is designed to ensure accuracy and reproducibility. Each step is accompanied by its scientific rationale, creating a self-validating system that minimizes experimental artifacts.

Essential Materials and Instrumentation

-

Analyte: High-purity Sn(IV) TPyP dichloride

-

Solvent: Spectroscopic grade chloroform (CHCl₃) or dimethylformamide (DMF)

-

Instrumentation: Calibrated, dual-beam UV-Vis spectrophotometer

-

Apparatus: 1 cm pathlength matched quartz cuvettes, Class A volumetric flasks, calibrated micropipettes, analytical balance

Experimental Workflow Diagram

Caption: A three-phase workflow for the rigorous acquisition and validation of UV-Vis spectra.

Step-by-Step Methodology

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of Sn(IV) TPyP dichloride. Quantitatively transfer it to a 10 mL Class A volumetric flask and dissolve completely in spectroscopic grade solvent. This stock solution's concentration is now known with high precision.

-

Expertise & Experience: Using Class A volumetric glassware is non-negotiable for accurate molar extinction coefficient calculations. Incomplete dissolution is a common error; sonication can be employed to ensure the sample is fully solvated.

-

-

Working Solution Preparation: Create a working solution by diluting the stock solution to a final concentration of approximately 1-2 µM. This concentration is targeted to yield a Soret band absorbance maximum (Amax) between 0.8 and 1.2.

-

Causality: The Beer-Lambert law is most linear and accurate in this absorbance range, avoiding deviations caused by stray light at high absorbances or poor signal-to-noise at low absorbances. A separate, more concentrated solution (~10-15 µM) may be required to accurately resolve the less intense Q-bands.

-

-

Instrument Preparation: Power on the spectrophotometer and its lamps (deuterium and tungsten) for a minimum of 30 minutes. This warm-up period is critical for achieving thermal equilibrium and a stable photon output.[8]

-

Trustworthiness: Skipping the warm-up is a primary source of baseline drift and non-reproducible results.

-

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the instrument and perform a baseline correction (autozero) across the entire scan range (e.g., 350-800 nm).

-

Trustworthiness: This step digitally subtracts the absorbance signature of the solvent and any optical mismatch between the cuvettes, ensuring the final spectrum contains only the absorbance information of the analyte.

-

-

Sample Measurement: Discard the solvent from the sample cuvette, rinse it twice with small aliquots of the working solution, and then fill it. Place it in the sample holder and acquire the spectrum.

-

Expertise & Experience: The rinse step prevents residual solvent from diluting the working solution in the cuvette, which would lead to an erroneously low absorbance reading.

-

-

Data Validation (Beer's Law): Prepare a series of 4-5 dilutions from the stock solution and measure the absorbance of each at the Soret band λmax. Plot absorbance versus concentration. The result must be a straight line passing through the origin (R² > 0.999).

-

Trustworthiness: This step provides an unambiguous validation of the data. A non-linear plot indicates the presence of concentration-dependent phenomena, such as porphyrin aggregation, which would invalidate the calculated molar extinction coefficient.[1] The slope of this line, divided by the pathlength (1 cm), provides the most accurate determination of ε.

-

References

Molecular formula and weight of Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride

An In-Depth Technical Guide to Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride for Advanced Research Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It delves into the core physicochemical properties, characterization methodologies, and key applications of this versatile synthetic porphyrin, providing both foundational knowledge and actionable protocols.

Core Molecular Profile and Physicochemical Properties

This compound is a synthetic metalloporphyrin characterized by a tin(IV) ion coordinated within the central cavity of a tetrapyrrole macrocycle. This structure is further functionalized with four pyridyl groups at the meso positions and two axial chloride ligands. The Sn(IV) center typically adopts a stable, six-coordinate geometry.[1] This specific arrangement of ligands and the central metal ion imparts unique electronic and photophysical properties that are foundational to its diverse applications.

The key quantitative data for this compound are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C40H24Cl2N8Sn | [2][3][4] |

| Molecular Weight | 806.29 g/mol | [2][4][5] |

| CAS Number | 87261-83-4 | [2] |

| Appearance | Typically a dark purple or violet solid | N/A |

| Storage | Store at room temperature, protected from light | [2] |

Structural Representation

The molecular architecture is pivotal to its function. The planar porphyrin ring provides a rigid scaffold, while the pyridyl groups offer sites for further functionalization or coordination, and the axial chloride ligands can be exchanged to modulate the compound's properties.

References

An In-depth Technical Guide to Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride (CAS: 87261-83-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride, a synthetic porphyrin with significant potential in diverse research and development fields. This document moves beyond a simple recitation of facts to offer in-depth insights into its chemical properties, synthesis, and applications, grounded in established scientific literature.

Core Chemical Identity and Properties

This compound, identified by CAS number 87261-83-4, is a metalloporphyrin featuring a tin(IV) ion coordinated within the macrocyclic ring of a tetrapyridylporphine. The axial positions of the tin ion are occupied by two chloride ligands.[1] This structure imparts unique photophysical and electrochemical properties that are the foundation of its various applications.

Molecular and Physical Characteristics

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 87261-83-4 | [1] |

| Molecular Formula | C₄₀H₂₄Cl₂N₈Sn | [1][2] |

| Molecular Weight | 806.29 g/mol | [1][2] |

| Appearance | Purple solid | [3] |

| Storage | Store at room temperature, protected from light. | [1] |

Solubility Profile

-

Poorly soluble in non-polar organic solvents like heptane.[4]

-

Slightly soluble in benzene and chloroform, with solubility in chloroform being generally higher.[4]

-

Solubility in acidic aqueous solutions: The pyridyl groups can be protonated, which can influence its solubility in acidic aqueous media. Some studies have utilized acidified water (e.g., pH 2.0) to dissolve the compound for specific applications like nanotube self-assembly.[5] The poor solubility at higher pH has been noted.[5]

-

Soluble in polar aprotic solvents such as Dimethylformamide (DMF), which is often used as a solvent for electrochemical studies of similar porphyrins.[6][7]

The low solubility in common organic solvents can present challenges in handling and characterization.[4] Researchers should consider the specific requirements of their experiments when selecting an appropriate solvent system.

Synthesis and Characterization

The synthesis of this compound typically involves a two-step process: the synthesis of the free-base porphyrin ligand, followed by metallation with a tin(IV) salt.

Synthetic Workflow

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 5. Photoresponsive Porphyrin Nanotubes of Meso-tetra(4-Sulfonatophenyl)Porphyrin and Sn(IV) meso-tetra(4-pyridyl)porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UV-vis absorption spectra of Sn(IV)tetrakis(4-pyridyl) porphyrins on the basis of axial ligation and pyridine protonation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrochemical Behavior of Sn(IV) Pyridyl Porphyrins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the synthesis, electrochemical properties, and potential applications of Tin(IV) pyridyl porphyrins. By delving into the causal relationships behind experimental choices and grounding claims in authoritative sources, this document serves as a vital resource for professionals in chemistry and drug development.

Introduction: The Significance of Sn(IV) Porphyrins

Porphyrins and their metal complexes are pivotal in various scientific fields due to their unique electronic and photophysical properties.[1][2] Among these, Sn(IV) porphyrins are particularly noteworthy for their stability and versatile coordination chemistry.[3][4] The highly charged Sn(IV) center allows for the attachment of two axial ligands, creating a six-coordinate octahedral geometry that can be tailored for specific applications.[4][5] This structural feature is crucial in preventing aggregation in aqueous media, a common challenge with other metalloporphyrins.[4]

The incorporation of pyridyl substituents at the meso-positions of the porphyrin macrocycle introduces additional coordination sites, enabling the construction of complex supramolecular structures and functional nanomaterials.[6][7] Understanding the electrochemical behavior of these Sn(IV) pyridyl porphyrins is paramount, as their redox properties govern their performance in applications ranging from catalysis and sensing to photodynamic therapy.[8][9][10]

Synthesis and Characterization: A Foundation for Electrochemical Studies

The synthesis of Sn(IV) pyridyl porphyrins is a critical first step that dictates the final properties of the molecule. A common and effective method involves the reaction of a free-base pyridyl porphyrin with a tin(II) salt, such as SnCl₂·2H₂O, in a high-boiling solvent like pyridine.[3][6] The choice of pyridine as a solvent is strategic; it not only facilitates the reaction but also acts as a ligand, promoting the formation of the desired Sn(IV) complex. The reaction progress is typically monitored using UV-visible spectroscopy and thin-layer chromatography (TLC) to optimize the reaction time.[3]

Axial ligands play a significant role in modulating the electronic and, consequently, the electrochemical properties of Sn(IV) porphyrins.[8][11] Dihydroxo Sn(IV) porphyrins, for instance, can be synthesized by hydrolysis following the initial metalation.[6] These hydroxo ligands are not merely passive components; they can participate in hydrogen bonding to form extended supramolecular networks and can be readily substituted to introduce other functional groups.[6]

The precise characterization of these synthesized compounds is non-negotiable for reliable electrochemical analysis. A combination of spectroscopic techniques, including ¹H NMR, UV-visible, and fluorescence spectroscopy, along with mass spectrometry, is employed to confirm the structure and purity of the Sn(IV) pyridyl porphyrins.[6]

Experimental Protocol: Synthesis of (trans-Dihydroxo)[5,10,15,20-tetrakis(4-pyridyl)porphyrinato]tin(IV)

This protocol outlines a representative synthesis of a Sn(IV) pyridyl porphyrin, adapted from established literature procedures.

-

Step 1: Reaction Setup

-

Dissolve the free-base 5,10,15,20-tetrakis(4-pyridyl)porphyrin (H₂T(4-Py)P) and an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) in pyridine. The use of excess SnCl₂ ensures the complete metalation of the porphyrin.

-

-

Step 2: Reflux

-

Heat the reaction mixture to reflux under aerobic conditions. The presence of air facilitates the oxidation of Sn(II) to Sn(IV).

-

-

Step 3: Monitoring the Reaction

-

Periodically take aliquots of the reaction mixture to monitor the disappearance of the free-base porphyrin's characteristic Q-bands and the appearance of the Sn(IV) porphyrin's distinct spectrum using a UV-visible spectrophotometer.

-

-

Step 4: Workup and Purification

-

Once the reaction is complete, cool the mixture and remove the pyridine under reduced pressure.

-

The crude product is then subjected to hydrolysis to form the dihydroxo complex.

-

Purification is achieved through column chromatography on silica gel or alumina, eluting with a suitable solvent system (e.g., a mixture of chloroform and methanol) to isolate the desired Sn(IV) porphyrin.

-

-

Step 5: Characterization

-

Confirm the identity and purity of the final product using elemental analysis, ¹H NMR, ESI-MS, UV-visible, and fluorescence spectroscopy.[6]

-

Diagram: Synthetic Workflow

Caption: Synthetic workflow for Sn(IV) pyridyl porphyrins.

Electrochemical Behavior: Unraveling Redox Properties

The electrochemical behavior of Sn(IV) pyridyl porphyrins is primarily investigated using cyclic voltammetry (CV).[12] This powerful technique allows for the determination of redox potentials and provides insights into the electron transfer mechanisms. The redox reactions of metalloporphyrins are influenced by several factors, including the central metal ion, the porphyrin macrocycle structure, and the nature of the axial ligands.[8][11][13]

For Sn(IV) porphyrins, the tin center is redox-inert under typical electrochemical conditions, meaning the observed redox processes are centered on the porphyrin macrocycle.[14] These compounds typically exhibit two successive one-electron reductions to form the π-anion radical and dianion, and two one-electron oxidations to yield the π-cation radical and dication.[13]

The presence of pyridyl substituents can influence these redox potentials. The position of the nitrogen atom in the pyridyl ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) can alter the electron-donating or -withdrawing nature of the substituent, thereby shifting the redox potentials. Furthermore, protonation of the pyridyl nitrogen atoms can have a significant impact on the electronic structure and, consequently, the electrochemical behavior.[3]

Axial ligands also exert a considerable influence on the redox potentials.[8][11] Electron-withdrawing axial ligands, for instance, can make the porphyrin ring more difficult to oxidize and easier to reduce. This tunability of redox properties through the modification of axial ligands is a key advantage of Sn(IV) porphyrins.

Table: Representative Redox Potentials of Metalloporphyrins

| Compound Series | First Oxidation (V vs. SCE) | First Reduction (V vs. SCE) | Electrochemical HOMO-LUMO Gap (V) | Reference |

| (TPP)H₂ in CH₂Cl₂ | ~1.0 | ~-1.20 | 2.20 | [13] |

| (TPP)Zn in CH₂Cl₂ | ~0.8 | ~-1.33 | 2.13 | [13] |

Note: TPP refers to tetraphenylporphyrin. Values are approximate and can vary based on experimental conditions.

Diagram: Factors Influencing Redox Potentials

Caption: Key factors influencing the redox potentials of Sn(IV) pyridyl porphyrins.

Applications in Research and Drug Development

The unique electrochemical and photophysical properties of Sn(IV) pyridyl porphyrins make them attractive candidates for a range of applications, including those relevant to drug development.

-

Photodynamic Therapy (PDT): Sn(IV) porphyrins are being investigated as photosensitizers in PDT.[1][4][15] Upon irradiation with light of a specific wavelength, these molecules can generate reactive oxygen species (ROS), such as singlet oxygen, which can induce cell death in cancerous tissues.[4] The heavy atom effect of tin can enhance the efficiency of singlet oxygen generation.[4] The ability to tune the photophysical and electrochemical properties through modification of the porphyrin structure and axial ligands allows for the design of photosensitizers with optimized performance.

-

Electrocatalysis: The redox activity of metalloporphyrins makes them suitable for catalyzing various chemical reactions. Sn(IV) porphyrins have been explored as catalysts in systems for the photocatalytic production of hydrogen, a key process in artificial photosynthesis.[16][17] Their ability to act as photosensitizers and mediate electron transfer is central to this application.

-

Sensing: The sensitivity of the electrochemical and spectroscopic properties of Sn(IV) pyridyl porphyrins to their environment can be exploited for the development of chemical sensors. The pyridyl groups can act as binding sites for specific analytes, and the resulting changes in the porphyrin's redox potentials or fluorescence can be used for detection.

-

Drug Delivery: While not a direct consequence of their electrochemical behavior, the structural versatility of Sn(IV) pyridyl porphyrins allows for their incorporation into larger drug delivery systems.[2] Their ability to form self-assembled nanostructures can be harnessed to encapsulate and deliver therapeutic agents.[7][18]

Conclusion and Future Perspectives

Sn(IV) pyridyl porphyrins represent a fascinating and highly versatile class of compounds. Their stable, six-coordinate geometry, coupled with the electronic influence of the pyridyl substituents and axial ligands, provides a rich platform for tuning their electrochemical and photophysical properties. A thorough understanding of their redox behavior, primarily through techniques like cyclic voltammetry, is essential for unlocking their full potential in diverse applications.

For researchers in drug development, the prospects of utilizing these compounds in photodynamic therapy and as components of advanced drug delivery systems are particularly promising. Future research will likely focus on the rational design of novel Sn(IV) pyridyl porphyrins with tailored properties for specific biological targets, as well as the development of more sophisticated supramolecular assemblies and nanomaterials. The continued exploration of the fundamental electrochemical behavior of these molecules will undoubtedly pave the way for new and innovative applications in medicine and beyond.

References

- 1. The application and research progress in porphyrins and their derivatives in tumor therapy [tumorsci.org]

- 2. Emerging applications of porphyrins in photomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. (trans-Dihydroxo)Sn(IV)-[5,10,15,20-tetrakis(2-pyridyl)porphyrin] | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. worldscientific.com [worldscientific.com]

- 9. worldscientific.com [worldscientific.com]

- 10. Synthesis and Characterization of Tetrasubstituted Porphyrin Tin(IV) Complexes and Their Adsorption Properties over Tetracycline Antibiotics [mdpi.com]

- 11. worldscientific.com [worldscientific.com]

- 12. Cyclic voltammetry of porphyrins and metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A water-soluble tin(iv) porphyrin as a bioinspired photosensitiser for light-driven proton-reduction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation Pathways of Tin(IV) Tetraphenylporphyrin [Sn(IV) TPyP]

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Tin(IV) tetraphenylporphyrin [Sn(IV) TPyP] and its derivatives are robust molecular scaffolds with significant potential in photocatalysis, sensor technology, and photodynamic therapy.[1][2] The efficacy and reliability of these materials are intrinsically linked to their structural integrity under thermal stress. This guide provides a comprehensive technical overview of the thermal stability and degradation mechanisms of Sn(IV) TPyP. We will explore the fundamental principles and practical applications of key analytical techniques, primarily Thermogravimetric Analysis (TGA), to elucidate decomposition kinetics. Furthermore, this document details proposed degradation pathways, the influence of axial ligands on stability, and standardized protocols for reproducible analysis. This information is critical for researchers, chemists, and drug development professionals aiming to optimize the synthesis, storage, and application of these promising porphyrin-based materials.

Introduction to Sn(IV) Tetraphenylporphyrin

Porphyrins are a class of heterocyclic macrocycles whose unique electronic and optical properties have made them a focal point of research.[1] When coordinated with a central metal ion, these properties can be finely tuned. Tin(IV) porphyrins are particularly noteworthy due to the high oxidation state of the tin atom, which imparts distinct chemical characteristics.

1.1 Chemical Structure and Properties

Sn(IV) tetraphenylporphyrin, often abbreviated as Sn(IV) TPyP, consists of a central tin(IV) ion coordinated within the cavity of a tetraphenylporphyrin ligand. The Sn(IV) center is oxophilic and typically adopts a stable hexacoordinate geometry, binding two trans-axial ligands, commonly hydroxo (-OH) or carboxylate groups.[3][4][5] This hexacoordination is a key structural feature that influences the molecule's supramolecular assembly, solubility, and reactivity.[1][4][5] The rigid, aromatic porphyrin skeleton provides a high degree of inherent stability.[3]

1.2 Significance in Research and Development

Sn(IV) porphyrins are exceptional building blocks for creating functional nanomaterials.[2][3] Their strong absorption in the visible light spectrum makes them excellent photosensitizers for applications such as:

-

Photocatalysis: Used for the degradation of organic pollutants in wastewater treatment.[1][2][3]

-

Photodynamic Therapy (PDT): Investigated for their ability to generate reactive oxygen species (ROS) to destroy cancer cells.

-

Sensors: Their interaction with various ligands can be exploited for chemical sensing applications.[6]

1.3 The Critical Role of Thermal Stability

For any of these applications, understanding the material's response to heat is paramount. Thermal stability dictates:

-

Maximum Operating Temperature: The upper temperature limit at which the material can function without significant decomposition.

-

Storage and Shelf-Life: The conditions under which the compound can be stored without thermal degradation.

-

Manufacturing Processes: The thermal budget available during synthesis, purification, and device fabrication.

Metalloporphyrins are generally known for their relatively high thermal stability, often remaining stable up to 400-600 °C.[7] The central metal ion and the nature of any axial ligands, however, have a marked influence on the precise decomposition temperature and mechanism.[7][8]

Assessing Thermal Stability: Core Methodologies

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability of materials like Sn(IV) TPyP.[7][9] It provides quantitative data on mass changes as a function of temperature in a controlled atmosphere.

2.1 Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature.[9] A plot of mass versus temperature (a TGA curve) reveals the temperatures at which the material decomposes.

-

Causality Behind Experimental Choices:

-

Heating Rate: A typical rate of 10 °C/min or 20 °C/min is used as a standard for comparison.[10][11] Slower rates can provide better resolution of overlapping thermal events, while faster rates can shift decomposition temperatures higher due to kinetic effects.[11][12][13]

-

Atmosphere: The choice of purge gas is critical. An inert atmosphere (e.g., nitrogen, argon) is used to study thermal decomposition (pyrolysis), while an oxidative atmosphere (e.g., air, oxygen) is used to study combustion and oxidative stability.[11][13]

-

Sample Mass: A small sample mass is preferred to minimize thermal gradients within the sample and ensure uniform heating.[14]

-

The output from a TGA experiment is a thermogram. The first derivative of this curve (DTG curve) shows the rate of mass loss and helps to pinpoint the exact temperature of maximum decomposition.[9]

2.2 Hyphenated Techniques: TGA-MS

For a deeper mechanistic understanding, TGA can be coupled with Mass Spectrometry (TGA-MS). As the sample decomposes in the TGA furnace, the evolved gases are fed directly into a mass spectrometer. This allows for the real-time identification of the degradation products, providing invaluable insight into the decomposition pathway.

Degradation Pathways of Sn(IV) TPyP

The thermal degradation of metalloporphyrins is a complex process. For Sn(IV) TPyP, the decomposition is expected to occur in discrete steps. While specific, detailed pathways for Sn(IV) TPyP are not extensively published, a general mechanism can be proposed based on the known behavior of metalloporphyrins.[7]

3.1 Proposed Mechanistic Steps

-

Desolvation/Dehydration: An initial, low-temperature weight loss (typically below 200°C) is often observed, corresponding to the loss of adsorbed water or solvent molecules.[15]

-

Loss of Axial Ligands: The bonds between the central tin atom and its axial ligands (e.g., -OH groups) are typically weaker than the bonds within the porphyrin macrocycle. Therefore, the first significant decomposition step is likely the cleavage of these axial ligands. For a trans-dihydroxo[Sn(IV)TPyP], this would involve the loss of two hydroxyl groups, likely as water molecules.

-

Macrocycle Fragmentation: Following the loss of axial ligands, the highly stable porphyrin ring begins to decompose at much higher temperatures (often >400 °C).[7] This stage involves the fragmentation of the pyrrole rings and the cleavage of the phenyl groups from the meso positions. This is typically the major weight loss event.

-

Formation of a Final Residue: The final residue is often a stable metal oxide or metal carbide, depending on the atmosphere used. In an inert atmosphere, a tin-carbon residue might form, while in an oxidative atmosphere, tin(IV) oxide (SnO₂) is the expected product.

3.2 Influence of Atmospheric Conditions

-

Inert Atmosphere (Nitrogen/Argon): Decomposition proceeds via pyrolysis. The porphyrin ring fragments into smaller organic molecules and eventually forms a carbonaceous char, leaving a residue of metal and carbon.

-

Oxidative Atmosphere (Air): Decomposition is an oxidative process (combustion). The organic ligand is completely combusted to CO₂, H₂O, and nitrogen oxides. The final residue is typically the most stable metal oxide, SnO₂.

Experimental Protocols

To ensure data integrity and reproducibility, a standardized protocol is essential.

4.1 Protocol: TGA Analysis of Sn(IV) TPyP

This protocol describes a standard method for determining the thermal stability of a solid Sn(IV) TPyP sample.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., NETZSCH, TA Instruments, Mettler Toledo)

-

High-purity Nitrogen and Air gas cylinders with regulators

-

Alumina or Platinum crucibles

-

Microbalance

Procedure:

-

Instrument Preparation: Turn on the TGA and the controlling computer. Start the flow of the desired purge gas (e.g., Nitrogen) at a rate of 20-50 mL/min to establish an inert environment.

-

Tare Crucible: Place a clean, empty crucible onto the TGA balance mechanism. Perform a tare to zero the balance.

-

Sample Preparation: Weigh approximately 5-10 mg of the dry Sn(IV) TPyP powder directly into the tared crucible. Record the exact initial mass.

-

Buoyancy Correction (Blank Run): It is best practice to first run a "blank" experiment with an empty crucible using the same temperature program. This allows for the correction of buoyancy effects, which can cause an apparent weight gain as the gas density changes with temperature.[14]

-

Temperature Program:

-

Initial Isothermal: Hold at 30 °C for 10 minutes to allow the furnace to equilibrate.

-

Heating Ramp: Heat the sample from 30 °C to 900 °C at a constant rate of 10 °C/min.[10]

-

Atmosphere: Maintain a constant nitrogen flow of 20 mL/min throughout the experiment.

-

-

Data Collection: Record the sample mass, sample temperature, and time throughout the entire program.

-

Data Analysis:

-

Plot the percentage of initial mass vs. temperature.

-

Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (T_onset) and the percentage of residual mass at the end of the experiment.

-

Diagram: TGA Experimental Workflow

Caption: Workflow for Thermogravimetric Analysis of Sn(IV) TPyP.

Summary of Key Thermal Data

While specific values depend heavily on the exact derivative and experimental conditions, TGA of metallotetraphenylporphyrins generally follows a predictable pattern.[7] The data below is representative and serves as a baseline for comparison.

| Thermal Event | Approximate Temperature Range (°C) | Atmosphere | Typical Mass Loss (%) | Associated Process |

| Dehydration/Desolvation | 50 - 150 | Inert/Oxidative | 1 - 5% | Loss of adsorbed H₂O or solvent |

| Loss of Axial Ligands | 250 - 400 | Inert/Oxidative | ~5% | Cleavage of Sn-OH bonds |

| Macrocycle Decomposition | 400 - 700 | Inert/Oxidative | 70 - 80% | Fragmentation of the porphyrin ring |

| Final Residue | > 700 | Inert | ~15-20% | Formation of Tin/Carbon composite |

| Final Residue | > 700 | Oxidative | ~10-15% | Formation of Tin(IV) Oxide (SnO₂) |

Note: These values are illustrative. Actual results must be determined experimentally.

Diagram: Proposed Thermal Degradation Pathway of Sn(IV)(OH)₂TPyP

Caption: Simplified degradation pathway for Sn(IV) TPyP.

Conclusion and Future Outlook

The thermal stability of Sn(IV) TPyP is robust, with the core macrocycle remaining intact until well over 400 °C. The primary degradation pathway involves the sequential loss of axial ligands followed by the fragmentation of the porphyrin ring. The final composition of the residue is highly dependent on the atmospheric conditions of the decomposition.

For professionals in materials science and drug development, this high thermal stability is a significant advantage, allowing for a wider processing window and ensuring stability under various application conditions. Future research should focus on hyphenated analysis techniques like TGA-MS and TGA-FTIR to definitively identify evolved gas products and further refine the mechanistic details of the degradation process for different Sn(IV) TPyP derivatives. Understanding how peripheral substitutions and different axial ligands modulate this stability will be key to designing next-generation porphyrin-based materials with tailored properties.

References

- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 2. Self-Assembled Nanomaterials Based on Complementary Sn(IV) and Zn(II)-Porphyrins, and Their Photocatalytic Degradation for Rhodamine B Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sn(IV)-Porphyrin-Based Nanostructures Featuring Pd(II)-Mediated Supramolecular Arrays and Their Photocatalytic Degradation of Acid Orange 7 Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The surface trans effect: influence of axial ligands on the surface chemical bonds of adsorbed metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- 8. Effects of Temperature, Axial Ligand, and Photoexcitation on the Structure and Spin-State of Nickel(II) Complexes with Water-Soluble 5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. electrochemsci.org [electrochemsci.org]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Sn(IV)porphyrin-Incorporated TiO2 Nanotubes for Visible Light-Active Photocatalysis [mdpi.com]

Methodological & Application

Application & Protocol Guide: Sn(IV) meso-Tetra(4-Pyridyl) Porphine Dichloride for Photodynamic Therapy

Introduction: The Role of Tin(IV) Porphyrins in Modern Photodynamic Therapy